molecular formula C10H10BrF B1302600 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene CAS No. 842140-42-5

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene

Cat. No. B1302600
CAS RN: 842140-42-5
M. Wt: 229.09 g/mol
InChI Key: CMBIVJQDJVCAMN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The bromine atom in this compound makes it a good candidate for various substitution reactions. Additionally, the carbon-carbon double bond in the propene chain could undergo addition reactions .

Scientific Research Applications

1. Copolymerization Applications

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene has been investigated for its potential in copolymerization processes. Novel trisubstituted ethylenes, including derivatives of this compound, have been prepared and copolymerized with styrene. These ethylenes were synthesized through Knoevenagel condensation of ring-substituted benzaldehydes and cyanoacetate or cyanoacetamide, and the resulting copolymers were analyzed for their composition, structure, and thermal properties. These copolymers exhibited unique thermal decomposition characteristics and demonstrated alterations in chain mobility due to the dipolar nature of the trisubstituted ethylene monomer unit. This research highlights the potential of this compound in developing new materials with tailored thermal and structural properties (Kharas et al., 2016), (Hussain et al., 2019), (Kharas et al., 2015).

2. Chemical Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of compounds involving this compound or its derivatives. This includes studies on thermal isomerization, where certain derivatives undergo structural changes under specific conditions, leading to the formation of complex structures with potential applications in material science and pharmaceuticals (Molchanov & Kostikov, 2001). Additionally, the synthesis of structurally unique compounds, such as δ-bromo-α,β,γ,δ-unsaturated ester derivatives, has been reported, providing insights into new synthetic pathways and the potential for creating novel compounds with specific chemical and physical properties (Silveira, Templet, & Fronczek, 2011).

properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBIVJQDJVCAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373680
Record name 4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842140-42-5
Record name 4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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